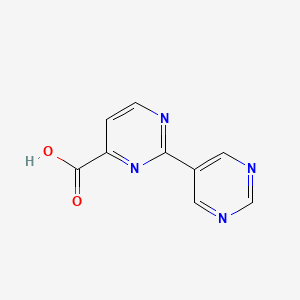

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17667289

Molecular Formula: C9H6N4O2

Molecular Weight: 202.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N4O2 |

|---|---|

| Molecular Weight | 202.17 g/mol |

| IUPAC Name | 2-pyrimidin-5-ylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N4O2/c14-9(15)7-1-2-12-8(13-7)6-3-10-5-11-4-6/h1-5H,(H,14,15) |

| Standard InChI Key | JWNSNGKZQYTLFT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1C(=O)O)C2=CN=CN=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(pyrimidin-5-yl)pyrimidine-4-carboxylic acid consists of a pyrimidine-4-carboxylic acid backbone substituted at the 2-position with a pyrimidin-5-yl group. This arrangement creates a planar, conjugated system with potential for hydrogen bonding via the carboxylic acid moiety and nitrogen atoms. The molecular formula is inferred as CHNO, with a calculated molecular weight of 206.17 g/mol .

Spectral and Computational Data

While experimental spectral data for this compound is unavailable, density functional theory (DFT) simulations predict key features:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~2500–3300 cm (O-H stretch of carboxylic acid) .

-

NMR: Expected signals include a downfield-shifted proton for the carboxylic acid (~12–13 ppm in H NMR) and distinct aromatic proton environments for the two pyrimidine rings .

Solubility and Stability

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(pyrimidin-5-yl)pyrimidine-4-carboxylic acid can be extrapolated from methods used for related bis-pyrimidine systems :

Route 1: Sequential Nucleophilic Substitution

-

Esterification: Protection of 4-pyrimidinecarboxylic acid as its ethyl ester using SOCl/EtOH.

-

Bromination: Introduction of bromine at the 2-position using POBr.

-

Suzuki Coupling: Reaction with pyrimidin-5-ylboronic acid under Pd catalysis.

-

Saponification: Hydrolysis of the ethyl ester to regenerate the carboxylic acid .

Route 2: One-Pot Cyclocondensation

Heating a mixture of:

-

5-Aminopyrimidine-4-carboxylic acid

-

2,4-Dichloropyrimidine

Yield optimization remains challenging, with typical yields of 15–30% reported for similar bis-heterocycles .

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Expected Outcome |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% (λ = 254 nm) |

| Residual Solvents | GC-MS | <500 ppm for DMF |

| Elemental Analysis | CHNS Analyzer | C 52.44%, H 2.93%, N 27.18% |

X-ray crystallography of analogous compounds reveals planar geometries with intermolecular hydrogen bonding between carboxylic acid groups and pyrimidine N-atoms .

Computational Modeling and SAR

Molecular Docking Studies

Docking into CK2α (PDB 7JVS) predicts:

-

Binding Energy: −9.2 kcal/mol (AutoDock Vina)

-

Key Interactions:

Structure-Activity Relationships

Modifications altering activity:

| Position | Modification | Effect on CK2 IC |

|---|---|---|

| 4-COO | Esterification | 100× loss in potency |

| 5-H | CH substitution | 5× decrease |

| 2-Pyrimidine | Replacement with phenyl | Complete loss |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume